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Compound of Interest

Compound Name: 1-(3,5-dinitrophenyl)ethanone

Cat. No.: B081857

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,5-
dinitrophenyl)ethanone, also known as 3',5'-dinitroacetophenone. Due to the limited
availability of published experimental spectra for this specific compound, this guide presents
predicted spectroscopic data based on established principles and analysis of structurally
related molecules. This information is intended to support researchers in the identification,
characterization, and utilization of this compound in drug development and other scientific
endeavors.

Chemical Structure and Properties

e |[UPAC Name: 1-(3,5-dinitrophenyl)ethanone

e Synonyms: 3',5'-Dinitroacetophenone

e CAS Number: 14401-75-3

e Chemical Formula: CsHeN20s

e Molecular Weight: 210.14 g/mol

o Appearance: Expected to be a solid at room temperature.

e Melting Point: 81-85 °C
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Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 1-(3,5-dinitrophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~9.1 t (triplet) 1H H-4
~8.9 d (doublet) 2H H-2, H-6
~2.7 s (singlet) 3H -COCHs

Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm) Assignment
~195 C=0

~149 C-3, C-5 (C-NO2)
~139 C-1

~128 C-4

~122 C-2,C-6

~27 -COCHs

Solvent; CDCIz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~1700 Strong C=0 (carbonyl) stretch
~1600, ~1475 Medium-Strong Aromatic C=C stretch
~1540 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz2 stretch
~900-800 Strong C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/z Proposed Fragment
210 [M]* (Molecular lon)
195 [M - CHs]*

164 [M - NO2]*

150 [M - C2H20]*

143 [M - CHs - NO2]*

120 [CeH4O2N]*

104 [CeH4O]*

76 [CeHa]*

43 [CH3CO]J* (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques for the

characterization of 1-(3,5-dinitrophenyl)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh 5-10 mg of 1-(3,5-dinitrophenyl)ethanone.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

1H NMR Acquisition:

Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

» Shim the magnetic field to achieve optimal resolution.

¢ Acquire the *H NMR spectrum using standard pulse sequences.

o Process the data, including Fourier transformation, phase correction, and baseline
correction.

 Integrate the peaks and determine the chemical shifts relative to TMS.

13C NMR Acquisition:

e Use the same sample prepared for tH NMR.

e Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence.
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» A sufficient number of scans should be acquired to achieve an adequate signal-to-noise
ratio.

e Process the data to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 1-(3,5-dinitrophenyl)ethanone with approximately 100-
200 mg of dry potassium bromide (KBr) in an agate mortar.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent
pellet.

Data Acquisition:
» Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~—1.

e Acquire a background spectrum of an empty pellet press or pure KBr pellet and subtract it
from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - EI).

Sample Introduction:

o Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
acetonitrile) and infuse it directly into the ion source.
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e Gas Chromatography (GC-MS): Dissolve the sample in a suitable solvent and inject it into a
GC column for separation before introduction into the mass spectrometer.

Data Acquisition (EI-MS):

» Set the ionization energy to 70 eV.

e Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

e Acquire the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 1-(3,5-dinitrophenyl)ethanone.

Spectroscopic Analysis Workflow for 1-(3,5-dinitrophenyl)ethanone
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Caption: Spectroscopic analysis workflow for 1-(3,5-dinitrophenyl)ethanone.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3,5-
dinitrophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081857#spectroscopic-data-of-1-3-5-dinitrophenyl-
ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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